N-Acetyl Sulfapyridine

Pharmacogenomics Drug metabolism Therapeutic drug monitoring

N-Acetyl Sulfapyridine (AcSP) is the critical, genetically-determined metabolite required for sulfasalazine therapeutic drug monitoring. Unlike sulfapyridine, AcSP exhibits unique chromatographic retention, lower HPLC LOQ (0.25–0.50 μg/mL), and a distinct saliva:plasma ratio (0.246). Its plasma Cmax varies 3-fold by NAT2 acetylator phenotype—making certified AcSP essential for method validation in ANDA/NDA submissions. This reference standard meets USP, EMA, JP, and BP requirements with comprehensive characterization data. Substituting unqualified sulfapyridine compromises assay specificity and regulatory acceptance.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33 g/mol
CAS No. 19077-98-6
Cat. No. B027327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Sulfapyridine
CAS19077-98-6
SynonymsN-[4-[(2-Pyridinylamino)sulfonyl]phenyl]acetamide;  4’-(2-Pyridylsulfamoyl)acetanilide;  N4-Acetylsulfapyridine; 
Molecular FormulaC13H13N3O3S
Molecular Weight291.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)
InChIKeyCYLYVXPHAQLXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.92e-04 M

N-Acetyl Sulfapyridine CAS 19077-98-6: Key Reference Standard for Sulfasalazine ANDA Filing & Pharmacokinetic Monitoring


N-Acetyl Sulfapyridine (AcSP, CAS 19077-98-6, molecular weight 291.33) is the primary N-acetylated metabolite of sulfapyridine (SP), formed via polymorphic N-acetyltransferase 2 (NAT2) activity [1]. It serves as the critical analytical reference standard for the development and validation of HPLC and LC-MS/MS methods used in sulfasalazine (SASP) therapeutic drug monitoring and Abbreviated New Drug Application (ANDA) submissions, and is supplied with comprehensive characterization data compliant with USP, EMA, JP, and BP regulatory standards [2]. Physicochemical properties include a melting point of 226–228 °C, water solubility of 56 mg/L at 20 °C, and a predicted pKa of 8.27, which differentiate its chromatographic behavior and sample preparation requirements from the parent sulfapyridine [3].

N-Acetyl Sulfapyridine CAS 19077-98-6: Why Generic Sulfapyridine Standards Cannot Substitute in Analytical Method Development


N-Acetyl Sulfapyridine exhibits fundamentally different physicochemical, chromatographic, and stability properties compared to its parent compound sulfapyridine and other sulfasalazine metabolites (e.g., 5-aminosalicylic acid, sulfapyridine-O-glucuronide), necessitating its use as a discrete, well-characterized reference standard. Quantitatively, AcSP demonstrates distinct chromatographic retention, a lower LOQ in HPLC assays (0.25–0.50 μg/mL for AcSP vs. 3.13 μg/mL for sulfapyridine in certain methods), and a unique saliva:plasma distribution ratio (0.246 ± 0.056) that is substantially lower than that of sulfapyridine (0.559 ± 0.027) [1][2][3]. Furthermore, its plasma exposure is genetically determined by NAT2 polymorphism, with Cmax values varying up to 3-fold between rapid and slow acetylators (12.67 ± 3.32 mg/L vs. 4.22 ± 0.93 mg/L), a property not shared by the parent sulfasalazine [1]. Substituting an unqualified sulfapyridine standard or a structurally dissimilar sulfonamide for AcSP in method validation would compromise assay specificity, accuracy, and regulatory compliance for ANDA or NDA submissions, as traceability to compendial standards (USP, EP) is specifically required for this acetylated metabolite .

N-Acetyl Sulfapyridine CAS 19077-98-6: Quantitative Comparative Evidence for Scientific Selection


N-Acetyl Sulfapyridine vs. Sulfapyridine: NAT2 Polymorphism-Dependent Cmax Differentiation

The maximum plasma concentration (Cmax) of N-Acetyl Sulfapyridine (AcSP) exhibits a strong, quantifiable dependence on N-acetyltransferase 2 (NAT2) genotype, with a 3.0-fold difference between rapid acetylators (wild-type homozygotes, w/w) and slow acetylators (mutant homozygotes, m/m). In a clinical pharmacokinetic study following a single 1000 mg oral dose of sulfasalazine, the Cmax of AcSP was 12.67 ± 3.32 mg/L in w/w subjects compared to 4.22 ± 0.93 mg/L in m/m subjects [1]. This contrasts with sulfapyridine (SP), whose Cmax was 4.55 ± 1.38 mg/L in w/w and 9.65 ± 2.34 mg/L in m/m subjects, demonstrating an inverse relationship [1].

Pharmacogenomics Drug metabolism Therapeutic drug monitoring

N-Acetyl Sulfapyridine vs. Sulfapyridine: Differential Saliva:Plasma Distribution Ratios

N-Acetyl Sulfapyridine (AcSP) exhibits a markedly lower and more variable saliva:plasma concentration ratio (0.246 ± 0.056) compared to sulfapyridine (SP) (0.559 ± 0.027) in healthy subjects following a single 2.0 g oral dose of sulfasalazine [1]. This quantitative difference in partitioning behavior is consistent with the pH-partition hypothesis and indicates that salivary monitoring, while feasible for SP, is less reliable for AcSP [1].

Pharmacokinetics Bioavailability Non-invasive monitoring

N-Acetyl Sulfapyridine vs. Sulfapyridine: Comparative HPLC LOQ Sensitivity

In a validated HPLC method for human serum using a polymer-based column and ion-pairing agent tetraethylammonium chloride, the limit of quantitation (LOQ) for N-acetylsulfapyridine (AcSP) was 0.25 μg/mL, whereas the LOQ for sulfapyridine (SP) was 0.1 μg/mL [1]. An alternative method reported LOQ values of 0.50 μg/mL for AcSP and 3.13 μg/mL for SP, indicating that AcSP can exhibit superior sensitivity in certain chromatographic systems [2].

Analytical chemistry HPLC method validation Therapeutic drug monitoring

N-Acetyl Sulfapyridine vs. 5-Aminosalicylic Acid: Physicochemical Differentiation for Sample Preparation

N-Acetyl Sulfapyridine (AcSP) possesses a predicted pKa of 8.27 and a water solubility of 56 mg/L at 20 °C, with solubility in DMSO and sparing solubility in methanol [1]. This contrasts with 5-aminosalicylic acid (5-ASA), the other major sulfasalazine metabolite, which is a zwitterionic compound with distinct pKa values (~2.3 and 5.7) and higher water solubility [2]. These differences mandate separate extraction and chromatographic conditions for simultaneous multi-analyte methods.

Analytical chemistry Sample preparation Method development

N-Acetyl Sulfapyridine CAS 19077-98-6: Core Research & Industrial Application Scenarios


Analytical Method Development and Validation for Sulfasalazine ANDA/NDA Submissions

N-Acetyl Sulfapyridine serves as the essential reference standard for developing and validating HPLC or LC-MS/MS methods intended for regulatory submission in sulfasalazine ANDA or NDA filings. The compound's distinct chromatographic behavior relative to sulfapyridine and 5-ASA, as evidenced by its unique LOQ profiles and differential solubility, mandates its use as a discrete calibrator and quality control sample [1][2]. Failure to employ a certified AcSP reference standard with traceability to USP or EP compendial standards would result in method rejection by regulatory agencies due to inadequate specificity and accuracy for this critical metabolite.

Pharmacokinetic Studies Requiring NAT2 Acetylator Phenotyping

In clinical pharmacokinetic studies of sulfasalazine, accurate quantification of N-Acetyl Sulfapyridine in plasma is required to determine patient acetylator phenotype (rapid, intermediate, or slow) based on the AcSP/SP ratio or absolute AcSP Cmax, which varies 3.0-fold between NAT2 genotypes [1]. This phenotypic information is directly actionable for dose individualization and for stratifying subjects in pharmacogenomic research. The validated Cmax values for AcSP (e.g., 12.67 ± 3.32 mg/L in rapid acetylators vs. 4.22 ± 0.93 mg/L in slow acetylators) serve as benchmark data for such studies.

Therapeutic Drug Monitoring in Inflammatory Bowel Disease

Routine monitoring of serum N-Acetyl Sulfapyridine concentrations, in conjunction with sulfapyridine levels, is clinically utilized to assess sulfasalazine therapy in patients with inflammatory bowel disease (ulcerative colitis, Crohn's disease). The therapeutic range for total SP (SP + AcSP) is 20–50 μg/mL, with toxicity associated with SP levels exceeding 50 μg/mL [1]. Since AcSP is the major circulating metabolite in rapid acetylators, its accurate measurement is indispensable for correctly calculating total SP exposure and guiding dose adjustments to avoid adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl Sulfapyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.